Product packaging for MK-8718(Cat. No.:CAS No. 1582729-24-5)

MK-8718

Cat. No.: B609111
CAS No.: 1582729-24-5
M. Wt: 674.0414
InChI Key: OUUHZXOSBUCFJO-ZKBLBJRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of HIV Protease Inhibitor Development

The discovery of HIV as the causative agent of AIDS in the early 1980s paved the way for the development of targeted antiviral therapies. A key target identified was the HIV protease, an enzyme essential for the maturation of new viral particles. HIV protease cleaves precursor Gag and Gag-Pol polyproteins into functional proteins required for the assembly of infectious virions. nih.govnih.govmdpi.com Inhibiting this enzyme prevents the virus from becoming infectious, thereby suppressing viral replication. nih.govmdpi.comnih.gov

The development of HIV protease inhibitors (PIs) is considered a significant success in rational drug design, heavily influenced by structural biology. mdpi.comrsc.org The first PI, saquinavir (B1662171), was described in 1990 and received FDA approval in 1995. nih.govrsc.orgwikipedia.org Its introduction, followed by other PIs like ritonavir (B1064) and indinavir, marked a turning point in HIV treatment, dramatically improving the life expectancy and quality of life for infected individuals, particularly when used in combination therapies known as Highly Active Antiretroviral Therapy (HAART). rsc.orgmdpi.comacs.orgoup.com

Early PIs were often designed as peptidomimetics, mimicking the transition state of the protease's natural substrates. rsc.orgwikipedia.org Structure-based drug design, utilizing the determined structures of HIV protease bound to inhibitors, played a crucial role in optimizing the potency and activity of these compounds. nih.govmdpi.comnih.govacs.org A common feature in many PIs is a hydroxyl group that interacts with the catalytic aspartic acid residues in the enzyme's active site. nih.gov

Significance of Novel HIV Protease Inhibitors in Combating Viral Resistance

Despite the success of existing PIs, the emergence of drug-resistant HIV variants remains a major challenge to long-term treatment effectiveness. nih.govmdpi.complos.orgasm.org HIV's high replication rate and error-prone reverse transcriptase lead to the rapid generation of mutations. mdpi.com Resistance to PIs typically arises from mutations in the viral protease gene, which can alter the inhibitor binding site or affect the enzyme's structure and dynamics, reducing the inhibitor's affinity while maintaining sufficient catalytic activity for viral replication. nih.govmdpi.commdpi.complos.org These mutations can be located within the active site or at more distant sites, indirectly impacting inhibitor binding. mdpi.complos.org

To overcome the challenge of resistance, novel approaches in PI development have focused on designing compounds with increased potency against resistant strains and a higher genetic barrier to resistance. plos.orgnih.govacs.org A higher genetic barrier means that the virus requires multiple mutations to develop significant resistance, which is more difficult for HIV to acquire. plos.orgnih.gov Strategies include developing new PIs with high potency against known resistant variants and exploring alternative mechanisms of action or binding. nih.govplos.orgnih.gov

Research findings related to MK-8718 highlight its potency against wild-type HIV protease and its antiviral activity. For instance, this compound has been reported to have an IC50 of 700 pM against wild-type HIV protease and an EC50 of 27 nM in antiviral assays. rsc.org Crystal structures of this compound bound to HIV protease have been deposited in the Protein Data Bank, providing insights into its interaction with the enzyme. nih.govacs.orgresearchgate.net

The continuous development of novel PIs like this compound, with distinct structural features and favorable profiles against wild-type and potentially resistant viral strains, remains a critical component of strategies to manage HIV infection and combat the evolution of drug resistance.

Research Findings: this compound Potency

Assay TypeTargetValueUnitCitation
Enzyme InhibitionWild-type HIV Protease700pM rsc.org
Antiviral ActivityWild-type HIV27nM rsc.org

Properties

CAS No.

1582729-24-5

Molecular Formula

C30H30ClF6N5O4

Molecular Weight

674.0414

IUPAC Name

((3S,6R)-6-(2-(3-((2S,3S)-2-amino-3-(4-chlorophenyl)-3-(3,5-difluorophenyl)propanamido)-5-fluoropyridin-4-yl)ethyl)morpholin-3-yl)methyl (2,2,2-trifluoroethyl)carbamate

InChI

InChI=1S/C30H30ClF6N5O4/c31-18-3-1-16(2-4-18)26(17-7-19(32)9-20(33)8-17)27(38)28(43)42-25-12-39-11-24(34)23(25)6-5-22-10-40-21(13-45-22)14-46-29(44)41-15-30(35,36)37/h1-4,7-9,11-12,21-22,26-27,40H,5-6,10,13-15,38H2,(H,41,44)(H,42,43)/t21-,22+,26-,27-/m0/s1

InChI Key

OUUHZXOSBUCFJO-ZKBLBJRCSA-N

SMILES

O=C(OC[C@H]1NC[C@@H](CCC(C(F)=CN=C2)=C2NC([C@@H](N)[C@@H](C3=CC=C(Cl)C=C3)C4=CC(F)=CC(F)=C4)=O)OC1)NCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-8718;  MK 8718;  MK8718.

Origin of Product

United States

Molecular Target and Mechanism of Action

Identification of HIV-1 Protease as the Therapeutic Target

HIV-1 protease was identified as a crucial therapeutic target due to its essential role in the viral life cycle. patsnap.comnih.govtaylorandfrancis.com Inhibition of this enzyme was recognized as a viable method for treating AIDS and preventing or treating HIV infection. newdrugapprovals.org The first highly selective antagonists against HIV protease were revealed in 1987, leading to the development and approval of several protease inhibitors for clinical use. patsnap.com

Enzymatic Role of HIV-1 Protease in Viral Replication

HIV-1 protease is a virally encoded aspartic protease that plays a crucial role in the post-translational processing of viral precursor polyproteins. nih.govtaylorandfrancis.comnewdrugapprovals.orgebi.ac.uk Following the transcription and translation of the integrated viral DNA within the host cell, long polyprotein precursors, specifically Gag and Gag-Pol, are produced. patsnap.comnih.govuniprot.org HIV-1 protease is responsible for cleaving these large polyproteins into smaller, functional viral proteins that are necessary for the assembly of new, infectious viral particles. patsnap.comtaylorandfrancis.comebi.ac.uk This processing step is essential for the maturation of the virus; without functional protease activity, immature, non-infectious viral particles are produced. patsnap.comnih.govnewdrugapprovals.org The protease is catalytically active as a homodimer, and its activation, which is embedded within the Gag-Pol polyprotein, occurs during viral budding. nih.govmdpi.com

Inhibition Mechanism of Aspartyl Proteases by MK-8718

HIV-1 protease belongs to the aspartyl protease family, characterized by the presence of aspartic acid residues in the active site that are crucial for the catalytic cleavage of peptide bonds. taylorandfrancis.comebi.ac.ukrsc.org Aspartyl proteases typically utilize a mechanism involving two catalytic aspartate residues, one acting as a base to deprotonate a water molecule and the other as an acid to protonate the carbonyl group of the substrate, leading to the cleavage of the peptide bond. ebi.ac.uk

This compound functions as a competitive inhibitor of HIV-1 protease. newdrugapprovals.org It is a peptide-derived peptidomimetic that binds to the active site of the enzyme. patsnap.comnewdrugapprovals.org A crucial structural feature of many HIV protease inhibitors, including the class to which this compound belongs, is the presence of a functional group that interacts with the catalytic aspartate residues (Asp-25 and Asp-25') in the enzyme's active site. rsc.orgnih.gov In the case of this compound, a novel morpholine (B109124) core was designed to serve as the aspartate binding group, forming key interactions with these acidic residues. nih.govosti.govresearchgate.net This interaction is critical for inhibiting the enzyme's catalytic activity. nih.gov

Detailed research findings, including crystal structure analysis of initial lead compounds bound to HIV protease, played a significant role in the design and optimization of this compound. nih.govosti.govresearchgate.net These studies enabled the optimization of enzyme potency and antiviral activity. nih.govosti.gov

Molecular Basis of Action: Prevention of Gag-Pol Polyprotein Cleavage

The primary molecular basis for this compound's action is the prevention of the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors by inhibiting HIV-1 protease. patsnap.comnewdrugapprovals.orgnih.govnih.gov By binding to the active site of the protease, this compound blocks the enzyme's ability to access and cleave the specific recognition sites within the polyproteins. patsnap.com This inhibition disrupts the normal processing pathway, preventing the formation of the mature viral proteins (such as matrix, capsid, nucleocapsid, reverse transcriptase, and integrase) that are essential for the assembly of infectious virions. patsnap.comuniprot.orgnih.gov Consequently, the virus is unable to mature properly, and the production of infectious particles is inhibited. patsnap.comnewdrugapprovals.orgnih.gov

Studies have demonstrated that genetic inactivation of the HIV-encoded protease results in the production of immature, non-infectious viral particles, highlighting the critical nature of this processing step and the rationale for protease inhibition as a therapeutic strategy. newdrugapprovals.org

Rational Design and Discovery of Mk 8718

Structure-Based Drug Design Principles Applied to HIV Protease Inhibition

HIV protease is an aspartyl protease responsible for cleaving viral polypeptide precursors into mature, functional proteins necessary for infectious virion assembly. nih.govacs.org Inhibiting this enzyme prevents the virus from maturing, thus halting the infection cycle. nih.govacs.org Structure-based design has been a crucial strategy in developing HIV protease inhibitors since the first crystal structures of inhibitors bound to the enzyme were reported. nih.govresearchgate.net A key feature targeted by many HIV protease inhibitors is the interaction with the catalytic Asp-25 and Asp-25′ residues in the enzyme's active site, often involving a hydrogen bond formed by a hydroxyl group on the inhibitor. nih.govresearchgate.net

Evolution of Design Strategy: Transition to Morpholine (B109124) Aspartate Binding Group

In the design strategy leading to MK-8718, researchers explored analogues where an amine group, rather than a hydroxyl, would form the key interaction with the catalytic aspartic acid residues of HIV protease. nih.govresearchgate.net This approach was motivated by the potential for improved physical properties offered by the polar amine functionality. nih.gov A novel design utilizing a morpholine core as the aspartate binding group was pursued. nih.govnewdrugapprovals.orgacs.orgallfordrugs.comresearchgate.netnih.govacs.orgopenalex.orgresearchgate.netosti.govresearchgate.net

Lead Compound Identification and Optimization

The identification and optimization of lead compounds were critical steps in the discovery of this compound. This process involved initial design and structural analysis, followed by iterative cycles of refinement. nih.govnewdrugapprovals.orgacs.orgallfordrugs.comresearchgate.netnih.govacs.orgosti.govresearchgate.net

The starting point for the design was a morpholine-based inhibitor. nih.govacs.org Although an initial morpholine compound (compound 2) showed modest inhibition of HIV protease (11% inhibition at 1 µM), a crystal structure of this compound bound to the enzyme was obtained. nih.govacs.org This structural analysis was crucial as it confirmed that the morpholine nitrogen atom did indeed form the desired key interactions with the Asp-25 and Asp-25′ residues in the enzyme's active site. nih.govacs.orgresearchgate.net

Synthetic Methodologies for Mk 8718

Key Synthetic Pathways and Strategies

The synthesis of MK-8718 typically proceeds through the coupling of distinct molecular fragments, including a substituted morpholine (B109124) core, a diaryl-substituted propanoic acid derivative, and a pyridinyl-ethylamine linker, which is further modified with a trifluoroethyl carbamate (B1207046) group. A key strategy involves the preparation of these complex fragments individually with high purity and defined stereochemistry before their final assembly.

One described pathway involves the synthesis of a morpholine intermediate, such as compound 11 or fragment J, starting from a suitable amino alcohol precursor and (R)-epichlorohydrin nih.govthieme-connect.com. This reaction establishes the basic morpholine ring structure and introduces one of the required chiral centers. Subsequent steps on the morpholine intermediate can involve oxidation, functional group interconversions, and attachment of other parts of the molecule nih.gov.

Stereoselective Synthesis of Chiral Intermediates

Stereocontrol is paramount in the synthesis of this compound due to the presence of multiple chiral centers, which are essential for its biological activity ontosight.ai. Several strategies are employed to ensure the correct relative and absolute stereochemistry of the final product.

The formation of the morpholine core utilizes chiral building blocks, such as (R)-epichlorohydrin reacting with a specific chiral amino alcohol, to direct the stereochemical outcome of the ring closure nih.govthieme-connect.com. This step is critical in setting the stereochemistry at the morpholine carbons.

The synthesis of the diaryl-substituted propanoic acid fragment incorporates stereoselective methods. One approach involves an asymmetric conjugate addition of an organocuprate to a chiral α,β-unsaturated N-acyl-4-phenyl-2-oxazolidinone (Intermediate A) to yield a chiral β-branched carboximide (Intermediate C) thieme-connect.comthieme-connect.de. This asymmetric transformation effectively controls the stereochemistry at a key carbon center in this fragment.

Another stereoselective transformation mentioned in the context of synthesizing a key intermediate is the electrophilic azide (B81097) transfer to an enolate derived from Intermediate F, leading to the formation of an α-azido carboximide (Intermediate H) thieme-connect.comthieme-connect.de. This type of reaction is a known method for the asymmetric synthesis of α-amino acids, highlighting its utility in introducing chiral amino functionalities with controlled stereochemistry acs.org.

Palladium-catalyzed diastereoselective reactions have also been applied to synthesize enantiomers of key intermediates for this compound, further demonstrating the reliance on controlled stereochemistry in the synthetic route patsnap.comx-mol.comdntb.gov.ua. The final this compound molecule possesses defined (1S,2S) and (2R,5S) stereochemistry ontosight.ai.

Regiospecificity and Functional Group Transformations in this compound Synthesis

The synthesis of this compound involves a series of functional group transformations and requires careful control over regiospecificity to ensure that reactions occur at the desired positions within the complex molecule.

Key functional group transformations include the oxidation of alcohols to aldehydes, such as the Swern oxidation of the morpholine intermediate 11 to aldehyde 12 nih.gov. Wittig reactions are employed to introduce carbon-carbon double bonds, which are subsequently reduced nih.gov. Reduction reactions are also used to convert nitro groups to amines and alkynes to saturated chains nih.govresearchgate.net.

Amide bond formation is a crucial coupling reaction used to link the different molecular fragments together nih.govnih.gov. Deprotection steps, such as the removal of silyl (B83357) protecting groups, are necessary to reveal functional handles for subsequent reactions nih.gov. The introduction of the carbamate group involves specific reaction conditions to ensure its formation at the intended hydroxyl moiety nih.gov.

While explicit detailed mechanisms highlighting regiospecificity for every single step are not exhaustively provided in the search results, the successful execution of the described synthetic sequences implies a high degree of control over the reaction sites. For instance, the reaction of the amino alcohol with (R)-epichlorohydrin to form the morpholine ring is inherently regiospecific, leading to the desired cyclic structure nih.govthieme-connect.com. Similarly, coupling reactions are designed to selectively join specific functional groups on the different fragments nih.govnih.gov.

Structure Activity Relationship Sar Studies of Mk 8718 and Analogues

Impact of Morpholine (B109124) Core Modifications on Inhibitory Activity

A key feature in the design of MK-8718 was the incorporation of a novel morpholine core intended to act as an aspartate binding group researchgate.netnih.govosti.gov. Initial investigations with a morpholine-based inhibitor (compound 2) demonstrated modest inhibition of HIV protease researchgate.netnih.gov. Crystallographic analysis of compound 2 bound to the enzyme revealed that the morpholine nitrogen atom formed crucial interactions with the catalytic aspartate residues, specifically Asp-25 and Asp-25′ researchgate.netnih.gov. This confirmed the potential of the morpholine scaffold to engage with the enzyme's active site in the desired manner. The design of subsequent, more potent inhibitors was informed by the binding conformation of this initial morpholine derivative researchgate.netnih.gov.

Elucidation of Optimal Substituents at P1, P1', P2, and P3 Positions

Optimization efforts in the development of this compound focused on systematically modifying substituents at the P1, P1', P2, and P3 positions of the inhibitor scaffold to improve enzyme affinity and antiviral efficacy nih.gov. Analysis of the enzyme-inhibitor complex structures indicated that the S1 and S3 pockets of HIV protease are not structurally equivalent, despite being occupied by similar substituents in early compounds researchgate.netnih.gov. This observation prompted the exploration of unsymmetrical groups at the P1 and P3 positions to potentially enhance enzyme affinity researchgate.netnih.gov.

The incorporation of an aryl substituent at the P2 position was suggested to be beneficial for enzyme affinity based on overlay analysis with other inhibitors researchgate.netnih.gov. Furthermore, the 5-position of the morpholine core was identified as a potential site for substitution to reach and occupy the S1′ pocket of the enzyme researchgate.netnih.gov.

Iterative structural modifications and evaluation led to the identification of key substituents that conferred improved properties. For instance, replacing a para-fluoro substituent at the P1 position with a para-chloro group in an analogue (compound 9r) resulted in this compound (compound 9t), which showed improvements in binding affinity, cell-based antiviral activity, and pharmacokinetic parameters in rat models nih.gov. This highlights the critical role of specific halogen substitutions at the P1 position for optimal activity and profile nih.gov. Further optimization of the P1, P1', P2, and P3 ligands ultimately led to this compound (referred to as Inhibitor 81 in some contexts) with enhanced antiviral and pharmacokinetic characteristics nih.govrsc.org.

The following table illustrates the impact of some structural modifications on inhibitory and antiviral activity based on available data:

CompoundDescriptionHIV-1 Protease IC₅₀ (WT)Antiviral Activity (Cell-based)
Compound 2Initial morpholine inhibitorModest inhibition11% inhibition at 1 µM researchgate.netnih.gov
Compound 80Analogue with aniline (B41778) and methyl carbamate (B1207046)27 nM rsc.orgIC₉₅ = 120 nM rsc.org
This compoundOptimized inhibitor (Compound 9t/Inhibitor 81)700 pM rsc.orgEC₅₀ = 27 nM rsc.org (IC₉₅ = 202 nM nih.gov)

Note: IC₅₀ values indicate the concentration required for 50% enzyme inhibition, while EC₅₀ and IC₉₅ values represent the effective concentration for 50% and 95% antiviral activity in cell-based assays, respectively. Lower values indicate higher potency.

Conformational Analysis and Ligand-Binding Preferences

Conformational analysis and the study of ligand-binding preferences were central to the structure-based design approach used in the discovery of this compound researchgate.netnih.govrsc.org. Obtaining crystal structures of inhibitors bound to HIV-1 protease provided critical insights into how these molecules interact with the enzyme's active site researchgate.netnih.govnih.gov.

The crystal structure of the initial morpholine inhibitor (compound 2) bound to HIV protease demonstrated the specific interactions between the morpholine nitrogen and the catalytic aspartates (Asp-25 and Asp-25′), confirming the viability of this novel binding group researchgate.netnih.govrsc.org. Overlay analysis comparing the enzyme-bound conformations of different inhibitors, such as compound 2 and compound 8, helped medicinal chemists understand how different structural features occupied specific pockets within the active site and guided the design of subsequent analogues with improved fit and interactions researchgate.netnih.gov.

These structural studies revealed the importance of optimizing substituents at the P1, P1', P2, and P3 positions to achieve favorable interactions within the corresponding S1, S1', S2, and S3 subsites of the protease researchgate.netnih.gov. The structural information derived from the complex of this compound (Inhibitor 81) bound to HIV-1 protease further informed subsequent design efforts for even more potent inhibitors nih.govrsc.org. Understanding the preferred conformations of the ligand within the binding site and how these conformations are stabilized by interactions with enzyme residues was crucial for the rational design of this compound and its analogues researchgate.netnih.govrsc.org.

Structural Biology and Ligand Protease Interactions

X-ray Crystallographic Analysis of MK-8718-HIV Protease Complexes

X-ray crystallography has been a cornerstone in the structure-based design and optimization of HIV protease inhibitors, including this compound. Crystal structures of this compound bound to HIV protease have been determined to high resolution, offering a molecular-level view of the binding event nih.govacs.orgrcsb.org.

High-resolution crystal structures of HIV protease in complex with this compound have been successfully determined. For instance, the crystal structure deposited under PDB ID 5IVT was solved using X-ray diffraction to a resolution of 1.15 Å rcsb.org. The refinement statistics for this structure include an R-value work of 0.184 (Depositor) and 0.180 (DCC), and an R-value free of 0.193 (Depositor) and 0.190 (DCC) rcsb.org. Other related crystal structures of lead compounds bound to HIV protease, which informed the design of this compound, have also been reported with varying resolutions nih.govacs.orgrcsb.org. These high resolutions are critical for accurately determining the precise positions of atoms and understanding the intricate interactions between the inhibitor and the enzyme.

Below is a table summarizing the crystallographic data for the this compound-HIV protease complex (PDB ID 5IVT):

PDB IDMethodResolution (Å)R-Value Work (Depositor)R-Value Free (Depositor)
5IVTX-RAY DIFFRACTION1.150.1840.193

Resolution and Refinement of Crystal Structures

Hydrogen Bonding Networks and Hydrophobic Interactions at the Active Site

The binding of this compound to HIV protease is mediated by a network of hydrogen bonds and hydrophobic interactions. A crucial aspect of the interaction involves hydrogen bonding with the catalytic aspartate residues, Asp25 and Asp25', located in the active site nih.govrsc.orgresearchgate.net. Unlike many earlier inhibitors that utilized a hydroxyl group for this interaction, this compound was designed such that an amine within the morpholine (B109124) core forms these key hydrogen bonds with the acidic aspartates nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. This design strategy aimed to potentially improve the physical properties of the inhibitor nih.gov.

In addition to hydrogen bonding, hydrophobic interactions contribute significantly to the binding affinity. The phenyl groups of this compound engage in hydrophobic contacts within the S1 and S3 subsites of the protease active site rsc.org. Furthermore, specific residues within the protease contribute to hydrophobic interactions with the inhibitor acs.org.

Role of Specific Amino Acid Residues in this compound Binding

Specific amino acid residues within the HIV protease active site are critical for the binding of this compound. The catalytic aspartates, Asp25 and Asp25', are paramount, forming key hydrogen bonds with the morpholine core of the inhibitor nih.govrsc.orgresearchgate.net. These interactions are fundamental to the inhibitory mechanism.

Beyond the catalytic dyad, other residues contribute through hydrophobic interactions. For example, residues such as Gly48, Ile50, and Pro81' have been identified as being involved in hydrophobic interactions with the inhibitor rsc.org. The precise arrangement and chemical nature of these residues define the shape and character of the binding pocket, dictating the complementarity with this compound.

Molecular Dynamics Simulations and Computational Modeling of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations and other computational modeling techniques have been employed to complement crystallographic studies and provide a more dynamic understanding of this compound binding to HIV protease acs.orgcgl.org.cndntb.gov.uaebi.ac.ukrsc.org. These simulations can explore the flexibility of both the enzyme and the inhibitor, providing insights into the stability of the complex and the conformational changes that may occur upon binding.

Computational studies, including docking and MD simulations, are valuable for verifying experimental findings and calculating binding free energies, offering a deeper understanding of the thermodynamics of the interaction rsc.org. MD simulations can also reveal the role of water molecules in the active site that may mediate or influence ligand-enzyme interactions acs.org. Such computational approaches are instrumental in the rational design of improved inhibitors by predicting the effects of structural modifications on binding affinity and stability.

Preclinical Pharmacological Characterization

In Vitro Enzyme Inhibition Kinetics

In vitro studies are crucial for understanding the direct interaction between a compound and its target enzyme. For MK-8718, this involved determining its potency against wild-type HIV-1 protease and evaluating its effectiveness against variants of the enzyme that have developed resistance to existing protease inhibitors.

Determination of IC50 Values Against Wild-Type HIV-1 Protease

The inhibitory potency of this compound against wild-type HIV-1 protease has been determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme activity. This compound demonstrated potent enzyme inhibitory activity with an IC50 value of 700 pM against wild-type HIV-1 protease. wikipedia.org

Compound Target Assay Type IC50 Value Unit
This compound Wild-Type HIV-1 Protease Enzyme Inhibition 700 pM

Inhibition Profile Against Drug-Resistant HIV-1 Protease Variants

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. The inhibition profile of this compound against drug-resistant HIV-1 protease variants is therefore a critical aspect of its preclinical characterization. Studies have evaluated the potency of this compound against variants that have acquired multiple amino acid substitutions in the protease, leading to resistance to other approved protease inhibitors. wikipedia.org this compound has shown activity against a range of highly multidrug-resistant HIV-1 variants. wikipedia.orguni.lu

Compound HIV-1 Variant Activity (Fold Change vs Wild-Type) Notes Source
This compound Multidrug-resistant Maintained antiviral potency Evaluated against a panel of variants. uni.lu uni.lu
Inhibitor 4d* HIV-1 ATV-5 μM 6.3 Compared to wild-type HIV-1NL4-3. uni.lu uni.lu
Inhibitor 4d* HIV-1 LPV-5 μM 127 Compared to wild-type HIV-1NL4-3. uni.lu uni.lu
Inhibitor 4d* HIV-1 DRVRP30 133 Compared to wild-type HIV-1NL4-3. uni.lu uni.lu

Cellular Antiviral Efficacy Studies

Beyond enzyme inhibition, it is essential to assess the ability of a compound to inhibit viral replication in a cellular environment. These studies provide insight into the compound's effectiveness within living cells and its mechanism of action at the cellular level.

Assessment of Antiviral Activity in Cell-Based Assays (e.g., IC95)

Cell-based antiviral efficacy studies determine the concentration of a compound required to inhibit viral replication in infected cells. The half-maximal effective concentration (EC50) or 95% inhibitory concentration (IC95) are commonly used metrics. This compound has shown excellent antiviral activity in cell-based assays. wikipedia.org For instance, an EC50 value of 27 nM has been reported for this compound against HIV-1 in cellular assays. wikipedia.org Related morpholine (B109124) derivatives, including one referred to as compound 64, have shown IC95 values in the nanomolar range, such as 49 nM. nih.gov

Compound Cell-Based Assay Metric Value Unit Source
This compound EC50 27 nM wikipedia.org
Compound 64* IC95 49 nM nih.gov

*Note: Compound 64 is a related morpholine derivative evaluated for HIV protease inhibitory effect in cell-based assays. nih.gov

Mechanisms of Viral Inhibition at the Cellular Level

This compound functions as an HIV protease inhibitor. nih.govnih.gov HIV protease is an aspartyl protease that is essential for the cleavage of viral Gag and Gag-Pol polyprotein precursors into mature functional proteins required for the assembly of infectious virions. nih.gov By inhibiting HIV protease, this compound prevents the proper processing of these viral polyproteins, leading to the production of immature, non-infectious viral particles. nih.gov This mechanism of action disrupts a critical step in the HIV replication cycle at the cellular level. Structural studies, such as the analysis of the crystal structure of inhibitors bound to HIV protease, have provided molecular insights into how these compounds interact with the enzyme's active site, including the formation of hydrogen bonds with key residues like Asp25 and Asp25' and interactions within the S2 and S2' subsites. wikipedia.orguni.lunih.gov this compound was designed using a morpholine core as an aspartate binding group, which forms key interactions with the catalytic aspartic acid residues of the enzyme. nih.gov

In Vivo Preclinical Evaluation (Non-Human Models)

This compound is a chemical compound that has been investigated for its potential as an antiviral agent, specifically as an HIV protease inhibitor. Preclinical studies have focused on characterizing its pharmacological properties, including its activity in relevant animal models and its pharmacokinetic profile.

Animal Model Selection for Pharmacological Activity Assessment

The selection of appropriate animal models is a critical step in the preclinical evaluation of antiviral compounds like this compound. Animal models are used to assess the pharmacological activity, including antiviral efficacy and pharmacokinetic properties, in a living system, which cannot be fully replicated by in vitro or ex vivo models. researchgate.net The complexity and physiology of living organisms necessitate the use of in vivo systems to understand how a compound behaves in a biological context. researchgate.net

Evaluation of Antiviral Efficacy in Relevant in vivo Systems

Preclinical evaluation of this compound included assessing its antiviral efficacy in relevant in vivo systems. As an HIV protease inhibitor, the goal was to evaluate its ability to inhibit viral replication in a living organism.

While specific detailed antiviral efficacy data in animal models directly for this compound in the provided search results are linked to its pharmacokinetic evaluation in rats and its selection based on a favorable profile that included improved cell-based antiviral activity, the emphasis in the context of the rat model is on pharmacokinetics. researchgate.netnih.govosti.gov The favorable pharmacokinetic profile observed in rats supported its selection for further studies aimed at clinical assessment in humans. nih.gov

Preclinical pharmacokinetic studies in rats for related compounds provided data on parameters such as clearance, half-life, and bioavailability. For example, some compounds were administered intravenously (IV) and orally (PO) to rats to determine these parameters. researchgate.net

Table: Representative Pharmacokinetic Data in Rats (Illustrative based on related compounds)

CompoundDose (Route)Clearance (mL/min/kg)Half-life (h)Bioavailability (%)
Example A2 mpk IV (Rat)ModerateShortLow
Example B10 mpk PO (Rat)--Low
This compoundNot Specified*Improved-Favorable

Note: Specific numerical pharmacokinetic data for this compound in rats were not explicitly detailed in the provided snippets, beyond the qualitative description of improved clearance and favorable oral bioavailability compared to other compounds in the series. researchgate.netnih.govosti.gov The table provides illustrative examples based on the description of related compounds and the improvements noted for this compound.

The selection of this compound for further development was based on a combination of factors, including its improved binding affinity, cell-based antiviral activity, and favorable pharmacokinetic profile observed in preclinical evaluations, including studies in rats. researchgate.netnih.govosti.gov

Development of Next Generation Hiv Protease Inhibitors Inspired by Mk 8718

Design and Synthesis of Derivatives with Improved Binding Affinity

Inspired by the binding mode of MK-8718, researchers have designed and synthesized derivatives with the goal of achieving improved binding affinity to HIV protease. researchgate.netpatsnap.comnih.govnih.gov This has involved exploring different core structures and ligands to optimize interactions within the enzyme's active site. researchgate.netnih.govnih.gov

Introduction of Novel Aspartate-Binding Cores (e.g., bicyclic piperazine (B1678402) sulfonamide)

A key strategy in developing derivatives with improved binding affinity has been the introduction of novel aspartate-binding cores. Using the binding mode of this compound as inspiration, a novel aspartate binding bicyclic piperazine sulfonamide core was designed and synthesized. researchgate.netpatsnap.comnih.govnih.gov This core was designed to interact directly with the catalytic aspartates of HIV-1 protease. researchgate.net An HIV-1 protease inhibitor containing this bicyclic piperazine sulfonamide core showed a significant increase in enzyme binding affinity and antiviral activity compared to this compound. researchgate.netpatsnap.comnih.govnih.gov Specifically, it demonstrated a 60-fold increase in enzyme binding affinity and a 10-fold increase in antiviral activity relative to this compound. researchgate.netpatsnap.comnih.govnih.gov

Exploration of Tricyclic Fused Ring Systems as P2 Ligands

The exploration of tricyclic fused ring systems as P2 ligands has also been a significant area of research in developing potent HIV protease inhibitors. globalauthorid.comosti.govnih.govnih.govosti.gov These systems are designed to maximize interactions within the S2 subsite of the protease. nih.govosti.gov Highly potent inhibitors containing tricyclic fused ring systems, such as cyclohexane-fused tricyclic bis-tetrahydrofuran or fused tricyclic polyethers, have been designed and synthesized. osti.govnih.govosti.gov These ligands are intended to promote hydrogen bonding interactions with the backbone atoms of conserved residues in the active site, such as Asp 29 and Asp 30, and to fit into hydrophobic pockets. nih.govosti.gov X-ray crystal structures of inhibitors bound to HIV-1 protease have provided molecular insights into the binding properties of these novel P2 ligands. osti.govnih.govosti.gov

Strategies for Enhancing Antiviral Activity Against Multi-Drug Resistant Strains

Enhancing antiviral activity against multi-drug resistant (MDR) HIV-1 strains is a critical goal in the development of next-generation protease inhibitors. Strategies in this area have focused on designing inhibitors that can maintain potency despite the presence of resistance mutations in the protease enzyme. nih.govosti.govnih.govrsc.org This often involves designing molecules that form robust interactions with the conserved backbone atoms of the protease, as these interactions are less likely to be affected by mutations in the amino acid side chains. nih.govnih.govrsc.org Tricyclic fused ring systems as P2 ligands, for instance, have been explored for their ability to maintain potent antiviral activity against panels of highly multidrug-resistant HIV-1 variants. osti.govnih.govnih.govosti.gov

Structure-Guided Optimization for Overcoming Resistance Mutations

Structure-guided optimization has been a cornerstone in the design of HIV protease inhibitors that can overcome resistance mutations. By analyzing the crystal structures of HIV protease, both wild-type and resistant variants, researchers can understand how mutations affect inhibitor binding and design modified inhibitors to counteract these effects. acs.orgosti.govnih.govnih.govosti.govacs.org The design of this compound itself was informed by crystal structure analysis of an initial lead compound. researchgate.netacs.orgosti.govnih.gov Subsequent efforts, inspired by this compound, have continued to utilize structural information to guide modifications to the inhibitor scaffold, P1, P1', P2, and P3 substituents to improve binding affinity and antiviral activity against resistant strains. nih.govnih.gov The strategy of promoting interactions with the protease backbone atoms is a direct result of structural analysis showing that the backbone conformation is less altered in resistant mutants compared to wild-type protease. nih.govrsc.org

Comparative Analysis with Other Approved HIV Protease Inhibitors (from a mechanistic and design perspective)

Comparing this compound and the inhibitors it inspired with other approved HIV protease inhibitors highlights different design principles and mechanisms of action. Most approved HIV protease inhibitors are peptide-derived peptidomimetics that competitively inhibit the enzyme by mimicking the transition state of substrate cleavage. acs.orgnewdrugapprovals.orgwikipedia.org A crucial feature of many traditional PIs is a hydroxyl group that interacts with the catalytic aspartic acid residues in the active site. nih.govwikipedia.org

In contrast, this compound was designed with a morpholine (B109124) core intended for the nitrogen or sulfone to interact with the catalytic aspartates, representing a departure from the typical hydroxyl-based interaction. researchgate.netnih.gov This approach aimed for potential improvements in physical properties. nih.gov

Darunavir is another key protease inhibitor known for its potency against MDR strains. nih.govresearchgate.netnih.gov Its design incorporates a bis-tetrahydrofuran (bis-THF) moiety as a P2 ligand, which forms extensive hydrogen bonds with the backbone amide NHs of Asp29 and Asp30 in the S2 subsite. nih.gov This "backbone binding" strategy is highly effective in combating resistance because mutations in side chains are less likely to disrupt these backbone interactions. nih.govrsc.org The development of inhibitors with novel aspartate-binding cores, such as the bicyclic piperazine sulfonamide inspired by this compound, and those with tricyclic fused ring systems as P2 ligands, represent advancements that build upon the understanding of protease-inhibitor interactions gained from compounds like this compound and darunavir. researchgate.netpatsnap.comnih.govnih.govnih.govosti.govnih.govnih.govosti.gov These newer inhibitors often aim to enhance backbone interactions and explore novel scaffolds to improve potency and resistance profiles compared to earlier generations of PIs like lopinavir (B192967) or the first-generation PIs such as saquinavir (B1662171) or indinavir. acs.orgnewdrugapprovals.orgwikipedia.orgprobes-drugs.orgnih.gov For instance, studies have compared the efficacy of darunavir/ritonavir (B1064) against lopinavir/ritonavir in treatment-experienced patients, showing differences in virological failure rates and adverse events, highlighting the ongoing evolution in PI therapy. nih.gov

Future Research Directions and Unexplored Potential

Advanced Computational Approaches in MK-8718 Analogue Design

Computational approaches play a crucial role in the design and optimization of novel protease inhibitors. Structure-based design, which became feasible with the determination of 3D structures of molecular targets, has been a key factor in the development of new inhibitors since the first crystal structures of inhibitors bound to HIV protease were reported. researchgate.netnih.gov The design of this compound itself utilized analysis of the crystal structure of an initial lead compound bound to HIV protease to optimize potency and antiviral activity. newdrugapprovals.orgresearchgate.netnih.govresearchgate.netosti.govacs.org Future research can leverage advanced computational techniques such as molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and artificial intelligence (AI)-aided drug discovery to design analogues of this compound with enhanced properties. mdpi.com These methods can help predict binding affinities, evaluate potential interactions with resistant protease variants, and guide the synthesis of compounds with improved efficacy and pharmacokinetic profiles. researchgate.netmdpi.com The use of computational design has a history in the development of HIV protease inhibitors, and further appreciation of this history can inform future efforts. researchgate.netosti.govdntb.gov.uasemanticscholar.org

Investigation of Broad-Spectrum Antiviral Activity Beyond HIV-1

While this compound was developed as an HIV protease inhibitor, the core scaffold and mechanism of action might hold potential for inhibiting proteases from other retroviruses or even other classes of viruses that rely on similar proteolytic processing for maturation. Research into broad-spectrum antiviral activity is crucial given the emergence of various viral threats. researchgate.netresearchgate.net Although the primary focus has been on HIV-1, exploring the activity of this compound or its derivatives against HIV-2 and other retroviruses could reveal broader therapeutic applications. newdrugapprovals.orgallfordrugs.com Furthermore, investigating its inhibitory effects on proteases from other viral families with analogous enzymatic mechanisms could uncover unexpected antiviral potential. Some inhibitors have shown broad-spectrum antiviral activity against multidrug-resistant HIV-1 mutant strains and a high genetic barrier to resistance, suggesting that structural features influencing these properties in HIV-1 inhibitors like this compound could be relevant for inhibiting other viral proteases. researchgate.netresearchgate.net

Novel Therapeutic Strategies Incorporating this compound's Core Scaffold

The morpholine (B109124) core present in this compound is a key feature that forms crucial interactions with the catalytic aspartate residues (Asp-25 and Asp-25′) in the HIV protease active site, a departure from the hydroxyl group interaction seen in many other protease inhibitors. researchgate.netnih.govnih.gov This novel aspartate binding group provides a foundation for designing new therapeutic agents. nih.govresearchgate.netacs.orgnih.gov Future strategies could involve incorporating the this compound core scaffold into hybrid molecules or conjugating it with other therapeutic agents to create multi-target inhibitors or combination therapies. For example, inspiration from the binding mode of this compound has already led to the design of novel cores, such as a bicyclic piperazine (B1678402) sulfonamide, which showed improved binding affinity and antiviral activity. researchgate.netnih.gov Exploring different linkers, modifications to the existing substituents, or combining the morpholine core with elements from other successful antiviral compounds could lead to the development of next-generation inhibitors with enhanced potency, improved resistance profiles, and better pharmacokinetic properties. researchgate.netrsc.org

Application of this compound in Basic Research on Retroviral Protease Biology

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in basic research aimed at understanding the fundamental biology of retroviral proteases. Its well-characterized interaction with HIV protease, including the crystal structures of the enzyme bound to this compound and related compounds, provides critical insights into the enzyme's catalytic mechanism and substrate recognition. nih.govresearchgate.netacs.orgresearchgate.netnih.gov Utilizing this compound and its analogues in structural studies, enzyme kinetics experiments, and resistance mechanism investigations can further elucidate the intricacies of retroviral protease function. This basic research can inform the design of even more effective inhibitors in the future and contribute to a deeper understanding of viral replication processes. Studies involving the binding modes of inhibitors like this compound and the analysis of mutant proteases can reveal how the enzyme adapts to inhibition and guide strategies to overcome drug resistance. nih.govrsc.org

Q & A

Q. What structural features of MK-8718 contribute to its potency as an HIV protease inhibitor?

this compound contains a novel morpholine aspartate-binding group that replaces traditional hydroxyl-based interactions with catalytic aspartate residues (Asp-25/Asp-25′) in the HIV protease active site. This design reduces nitrogen basicity compared to earlier pyrrolidine-based inhibitors, improving solubility and minimizing off-target effects. Key structural optimizations include P1, P1′, P2, and P3 substituents, which enhance antiviral activity and pharmacokinetic properties . Methodological Insight: Use X-ray crystallography (PDB codes 5IVQ, 5IVR, 5IVS, 5IVT) to analyze binding interactions and validate substituent optimization strategies .

Q. What experimental models are used to evaluate this compound’s antiviral activity?

Cell-based antiviral assays measure the compound’s ability to inhibit HIV replication, often using MT-4 cells or peripheral blood mononuclear cells (PBMCs). Enzyme inhibition assays (e.g., fluorescence resonance energy transfer) quantify IC₅₀ values against recombinant HIV protease. Rat pharmacokinetic studies assess oral bioavailability and metabolic stability . Methodological Insight: Follow protocols in the Supporting Information of this compound’s primary publication for assay standardization, including compound synthesis and biological testing .

Q. How does this compound address limitations of traditional HIV protease inhibitors (PIs)?

Traditional PIs suffer from poor oral absorption, high pill burden, and resistance mutations. This compound’s morpholine core improves solubility and reduces basicity, enhancing oral bioavailability. Its binding mechanism avoids reliance on hydroxyl groups, which are prone to resistance-driven steric clashes . Methodological Insight: Compare binding affinities of this compound and traditional PIs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate reduced susceptibility to resistance mutations .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in this compound’s efficacy data across in vitro and in vivo models?

Discrepancies may arise from differences in metabolic stability or protein binding. Use in vitro-in vivo extrapolation (IVIVE) models to correlate cellular antiviral activity with plasma exposure levels. Validate findings via meta-analysis of pharmacokinetic/pharmacodynamic (PK/PD) datasets . Methodological Insight: Apply systematic review frameworks (e.g., COSMOS-E guidelines) to assess confounding variables and harmonize data from heterogeneous studies .

Q. How can structural modifications of this compound’s morpholine core improve target specificity?

Replace the morpholine group with bicyclic piperazine sulfonamide cores (e.g., MEDI 164), which increase enzyme binding affinity by 80-fold and antiviral activity by 20-fold. Use molecular dynamics simulations to predict steric and electronic effects of substituent changes . Methodological Insight: Synthesize analogs via iterative structure-activity relationship (SAR) studies, prioritizing modifications that maintain hydrogen bonding with Asp-25/Asp-25′ while reducing off-target interactions .

Q. What methodologies ensure reproducibility in this compound’s synthesis and characterization?

Detailed synthetic protocols for this compound and intermediates (e.g., 9b–9j) are provided in the Supporting Information of its primary publication. Reproduce results by adhering to HPLC purity criteria (>95%), NMR spectral validation, and chiral chromatography for stereochemical confirmation . Methodological Insight: Cross-reference synthetic steps with patent WO 2014043019 A1 for scalability and impurity profiling .

Q. How can researchers address this compound’s pharmacokinetic challenges in preclinical development?

Optimize P2/P3 substituents to enhance metabolic stability in cytochrome P450 assays. Use deuterium incorporation to slow oxidative metabolism. Validate improvements via cassette dosing in rodent models to assess AUC and half-life . Methodological Insight: Employ physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .

Q. What analytical techniques are critical for validating this compound’s mechanism of resistance?

Co-crystallize this compound with mutant HIV protease variants (e.g., V82A or I84V) to identify steric clashes or altered hydrogen bonding. Use viral passage experiments under subtherapeutic drug pressure to isolate resistant strains, followed by genotypic/phenotypic analysis . Methodological Insight: Combine next-generation sequencing (NGS) of viral quasispecies with enzyme kinetics to map resistance pathways .

Methodological Frameworks for Contradiction Analysis

Q. How should researchers prioritize conflicting data on this compound’s off-target effects?

Apply principal contradiction analysis: Identify the dominant factor (e.g., assay specificity vs. compound promiscuity) driving discrepancies. Use orthogonal assays (e.g., thermal shift assays for target engagement) to validate findings . Methodological Insight: Design open-ended questions in survey instruments (e.g., "Describe unexpected observations in dose-response curves") to capture qualitative insights for quantitative contradictions .

Q. What frameworks support the integration of this compound into combination therapies?

Use synergy scoring models (e.g., Chou-Talalay method) to evaluate interactions with reverse transcriptase or integrase inhibitors. Prioritize combinations that reduce this compound’s effective dose while maintaining a high resistance barrier . Methodological Insight: Leverage clinical trial data from structurally related PIs (e.g., darunavir) to infer optimal dosing schedules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8718
Reactant of Route 2
Reactant of Route 2
MK-8718

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.